molecular formula C21H20ClNO5 B11087147 5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11087147
M. Wt: 401.8 g/mol
InChI Key: RUINTYLHZMBHKB-HTXNQAPBSA-N
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Description

4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Benzoyl, chlorophenyl, and dimethoxyethyl groups can be introduced through substitution reactions using reagents like benzoyl chloride, 4-chlorobenzene, and 2,2-dimethoxyethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives, such as:

Uniqueness

The uniqueness of 4-BENZOYL-5-(4-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-(2,2-dimethoxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO5/c1-27-16(28-2)12-23-18(13-8-10-15(22)11-9-13)17(20(25)21(23)26)19(24)14-6-4-3-5-7-14/h3-11,16,18,24H,12H2,1-2H3/b19-17+

InChI Key

RUINTYLHZMBHKB-HTXNQAPBSA-N

Isomeric SMILES

COC(CN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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